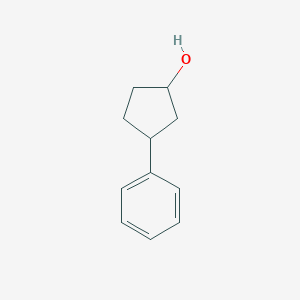

3-Phenylcyclopentan-1-ol

Description

Properties

IUPAC Name |

3-phenylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJYZTUGOGDRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500541-26-4 | |

| Record name | 3-phenylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 3-phenylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Lipase-Catalyzed Kinetic Resolution

3-Phenylcyclopentan-1-ol can be enantioselectively resolved via lipase-mediated transesterification. Porcine pancreas lipase (PPL) demonstrates high efficiency in organic solvents (e.g., hexane/vinyl acetate), selectively acetylating the (1R,3S) -enantiomer while leaving the (1S,3R) -enantiomer unreacted .

Key Data:

| Lipase | Substrate | Time (h) | Acetylated Product (ee%) | Unreacted Alcohol (ee%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| PPL | (±)-cis-3-Phenylcyclopentan-1-ol | 24 | 95% | 98% | 180 |

| Pseudomonas cepacia | (±)-cis-3-(4-Fluorophenyl)cyclopentan-1-ol | 4 | 93% | 39% | 40 |

Conditions:

-

Solvent: Hexane/vinyl acetate (1:1)

-

Temperature: Room temperature

-

Catalyst Loading: 10 mol% lipase

This method enables large-scale synthesis of enantiopure alcohols (up to 98% ee) for applications in medicinal chemistry .

Oxidation to Cyclopentanone Derivatives

The hydroxyl group in this compound undergoes oxidation to form 3-phenylcyclopentanone, a key intermediate in organic synthesis. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation .

Reaction Pathway:

Mechanism:

-

PCC abstracts a hydrogen from the hydroxyl group, forming a ketone via a two-electron oxidation process.

a) Acetylation

This compound reacts with acetic anhydride in the presence of pyridine to form the corresponding acetate:

b) Mitsunobu Reaction

The alcohol participates in Mitsunobu reactions to invert stereochemistry or introduce new functional groups:

Radical-Mediated Functionalization

Under copper catalysis, this compound derivatives engage in radical-based reactions, such as borylation (e.g., with bis(pinacolato)diboron). This proceeds via a proposed radical intermediate, confirmed by TEMPO trapping experiments :

-

Key Observation:

Hydrogenation and Silylation

While not a direct reaction of the alcohol, hydrogenation and silylation are critical in its synthetic preparation:

Scientific Research Applications

3-Phenylcyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of 3-Phenylcyclopentan-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its hydroxyl group and phenyl ring interactions .

Comparison with Similar Compounds

Key Findings:

Ether Linkage: 2-(3-Bromophenoxy)cyclopentan-1-ol features an oxygen atom in the substituent, reducing XLogP3 compared to direct phenyl attachment, likely due to increased polarity .

Synthetic Approaches: Cyclopentanone derivatives (e.g., ’s trifluoropropyl compound) are synthesized via acid-catalyzed aldol reactions, often yielding diastereomeric mixtures (e.g., 44% yield as a 1:1 mixture in ). Similar methods may apply to this compound, though stereochemical control remains a challenge .

Applications: Pharmaceuticals: Brominated analogs (–10) are used as intermediates, suggesting that this compound could serve in drug precursor synthesis.

Safety and Handling: Brominated and fluorinated analogs (–10) may pose higher toxicity risks (e.g., acute oral/dermal toxicity Category 4).

Biological Activity

3-Phenylcyclopentan-1-ol is a cyclic alcohol that exhibits various biological activities, making it of interest in medicinal chemistry and pharmacology. This compound's structure allows it to interact with biological systems, potentially influencing various pathways and mechanisms.

This compound has the molecular formula and a molecular weight of 178.24 g/mol. Its structure features a cyclopentane ring substituted with a phenyl group and a hydroxyl group, which contributes to its reactivity and biological interactions.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound may inhibit lipoxygenase, an enzyme involved in inflammatory processes. Inhibiting this enzyme can reduce the production of leukotrienes, which are mediators of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.

2. Antitumor Activity

Studies have shown that derivatives of cyclopentanols can modulate immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in tumor immune evasion . By inhibiting IDO, these compounds can enhance T-cell activity against tumors, suggesting that this compound may have potential as an adjunct therapy in cancer treatment.

3. Neuroprotective Effects

The modulation of neurotransmitter systems by cyclopentanols has been observed in various studies. For instance, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of lipoxygenase | |

| Antitumor | Inhibition of IDO | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Antitumor Activity

A study explored the effects of this compound on tumor growth in murine models. The compound was administered alongside standard chemotherapy agents. Results indicated a significant reduction in tumor size compared to controls, attributed to enhanced immune response mediated by IDO inhibition .

Case Study: Neuroprotection

In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, highlighting its potential for neuroprotective applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones or through cyclization reactions involving phenyl-substituted precursors . Understanding its synthetic pathways is crucial for developing derivatives with enhanced biological activities.

Q & A

Basic Question

- Structural Elucidation :

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) to quantify impurities .

How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.